molecular formula C7H7NO4 B12961132 3-(3-Methoxyisoxazol-5-yl)acrylic acid

3-(3-Methoxyisoxazol-5-yl)acrylic acid

Cat. No.: B12961132
M. Wt: 169.13 g/mol
InChI Key: HBJUHCTWZSYSIV-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyisoxazol-5-yl)acrylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a methoxy group and an acrylic acid moiety. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyisoxazol-5-yl)acrylic acid typically involves the formation of the isoxazole ring followed by the introduction of the acrylic acid moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The methoxy group can be introduced via methylation reactions. The acrylic acid moiety is then introduced through a series of reactions involving the appropriate precursors .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyisoxazol-5-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxylated isoxazole, while reduction of the acrylic acid moiety yields the corresponding alcohol .

Scientific Research Applications

3-(3-Methoxyisoxazol-5-yl)acrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme mechanisms and interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyisoxazol-5-yl)acrylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The methoxy group and acrylic acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxyisoxazol-5-yl)propanoic acid
  • 3-(3-Methoxyisoxazol-5-yl)butanoic acid
  • 3-(3-Methoxyisoxazol-5-yl)pentanoic acid

Uniqueness

3-(3-Methoxyisoxazol-5-yl)acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the isoxazole ring with the acrylic acid moiety allows for a broader range of interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

(E)-3-(3-methoxy-1,2-oxazol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C7H7NO4/c1-11-6-4-5(12-8-6)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+

InChI Key

HBJUHCTWZSYSIV-NSCUHMNNSA-N

Isomeric SMILES

COC1=NOC(=C1)/C=C/C(=O)O

Canonical SMILES

COC1=NOC(=C1)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.